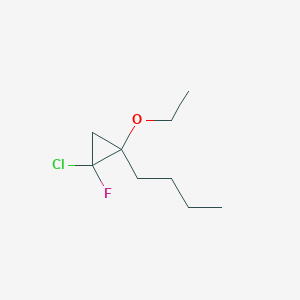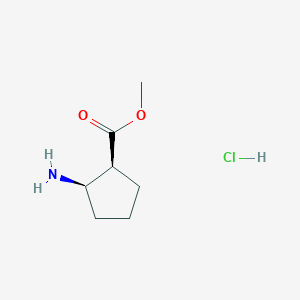![molecular formula C15H12OS B8582904 [3-(1-Benzothiophen-3-yl)phenyl]methanol](/img/structure/B8582904.png)
[3-(1-Benzothiophen-3-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1-Benzothiophen-3-yl)phenyl]methanol is an organic compound that features a benzothiophene moiety attached to a phenyl ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Benzothiophen-3-yl)phenyl]methanol typically involves the reaction of benzothiophene derivatives with phenylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where a benzothiophene derivative is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(1-Benzothiophen-3-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzothiophene and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Benzothiophene carboxylic acid or benzothiophene aldehyde.
Reduction: Benzothiophene phenylmethane.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[3-(1-Benzothiophen-3-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(1-Benzothiophen-3-yl)phenyl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often includes modulation of cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(1-Benzothien-2-yl)phenyl]methanol
- [3-(2-Benzothien-3-yl)phenyl]methanol
- [3-(1-Benzothien-3-yl)phenyl]ethanol
Uniqueness
[3-(1-Benzothiophen-3-yl)phenyl]methanol is unique due to the specific positioning of the benzothiophene moiety and the methanol group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H12OS |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
[3-(1-benzothiophen-3-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12OS/c16-9-11-4-3-5-12(8-11)14-10-17-15-7-2-1-6-13(14)15/h1-8,10,16H,9H2 |
InChI-Schlüssel |
DYZDXRFGMBEULB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=CC(=C3)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,6-Dichlorophenyl)thio]-2,5-dimethyl-1H-indole-1-acetic acid](/img/structure/B8582844.png)





![6-(2,4-Difluorophenyl)-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B8582854.png)
![7-Chloro-2-(3,5-dimethylisoxazol-4-yl)furo[3,2-b]pyridine](/img/structure/B8582872.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-sulfamoylbutanoic acid](/img/structure/B8582900.png)

